2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide oxalate
Description
Properties
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S.C2H2O4/c1-10-2-5-13-14(6-10)26-18(19-13)20-15(24)9-23-7-12(8-23)17-21-16(22-25-17)11-3-4-11;3-1(4)2(5)6/h2,5-6,11-12H,3-4,7-9H2,1H3,(H,19,20,24);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMVXYUEVINRIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CC(C3)C4=NC(=NO4)C5CC5.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide oxalate is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound's structure features a cyclopropyl group attached to a 1,2,4-oxadiazole ring and an azetidine moiety, which contribute to its unique biological profile. The presence of the benzo[d]thiazole group is also significant for its pharmacological activity.
Antimicrobial Activity
Research has indicated that compounds containing the 1,2,4-oxadiazole ring exhibit a broad spectrum of antimicrobial activity. Specifically:
- Antibacterial Activity : Studies have shown that derivatives of 1,2,4-oxadiazoles can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.003 to 0.03 µg/mL against Clostridium difficile strains .
- Antifungal Activity : Some derivatives have shown promising antifungal properties against various strains of fungi, including Candida albicans and Aspergillus niger, highlighting their potential as therapeutic agents in treating fungal infections .
Anticancer Activity
The anticancer potential of the compound is supported by various studies:
- Mechanism of Action : Compounds with oxadiazole scaffolds have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that the compound may inhibit tumor growth by triggering programmed cell death pathways .
- Case Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. The IC50 values for these compounds typically range from 10 to 30 µM, indicating moderate efficacy .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are noteworthy:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that oxadiazole derivatives can suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism through which the compound may alleviate inflammation .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Moieties
A. Benzoimidazole-Thiazole-Triazole Acetamides ()
Compounds 9a–9e share an acetamide backbone but differ in substituents:
- Core structure: Triazole-phenoxymethyl-benzoimidazole linked to substituted thiazoles.
- Key differences :
- Heterocycles : Triazole (9a–9e) vs. oxadiazole (target compound).
- Azetidine absence : 9a–9e lack the azetidine ring, reducing conformational rigidity.
- Substituents : Thiazole rings in 9a–9e bear aryl groups (phenyl, fluorophenyl, bromophenyl), while the target compound has a 6-methylbenzothiazole.
Physicochemical Properties :
| Compound | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|
| 9c | 162–164 | 78 | Bromophenyl-thiazole |
| Target Compound | Data not provided | N/A | Cyclopropyl-oxadiazole, azetidine |
The triazole in 9a–9e may offer hydrogen-bonding capacity, whereas the oxadiazole in the target compound enhances lipophilicity and metabolic resistance .
B. Benzimidazole-Azetidinyl Acetamides ()
Compounds 5a–5c feature:
- Chlorinated azetidine : 3-chloro-2-methyl-4-oxoazetidine linked to benzimidazole.
- Substituents : Varied aryl groups (e.g., 4-substituted phenyl).
Functional Group Impact on Bioactivity
Pharmacopeial Considerations ()
Pharmacopeial tests for related compounds emphasize:
- Purity assays : HPLC for counterion quantification.
- Stability : Oxalate salts may require pH-specific stability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
